N-[4-(dipropylsulfamoyl)phenyl]benzamide
Description
N-[4-(dipropylsulfamoyl)phenyl]benzamide is a sulfonamide derivative characterized by a benzamide core linked to a dipropylsulfamoyl-substituted phenyl group. Its molecular structure includes a sulfonamide moiety (N-SO₂) functionalized with two propyl chains, enhancing lipophilicity and influencing pharmacokinetic properties. Derivatives like this compound are often explored for therapeutic applications due to their structural versatility, allowing modifications that modulate solubility, stability, and target affinity. For instance, the dipropylsulfamoyl group may contribute to improved membrane permeability compared to shorter alkyl chains or aromatic substituents .
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H24N2O3S/c1-3-14-21(15-4-2)25(23,24)18-12-10-17(11-13-18)20-19(22)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |
InChI Key |
WICGQRFYTASRRF-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Sulfonamide Derivatives with Varying Alkyl/Aryl Groups
- N4-Benzoylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]benzamide): This compound replaces dipropylsulfamoyl with a thiazolylamino-benzoyl group.
- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide: Features a 3-methylphenyl group on the sulfamoyl moiety.
- N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide: Incorporates an ethoxyphenyl group, introducing electron-donating effects that may enhance solubility in polar solvents compared to dipropylsulfamoyl derivatives .
B. Heterocyclic-Benzamide Hybrids Compounds such as N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride () integrate heterocycles (e.g., thiophene) into the benzamide scaffold. These modifications can enhance π-π stacking interactions with biological targets, improving anticancer or antimicrobial activity. However, the addition of charged groups (e.g., hydrochloride) may limit blood-brain barrier penetration compared to neutral dipropylsulfamoyl derivatives .
C. PROTACs and Tumor-Targeting Derivatives The methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide () demonstrates how structural complexity (e.g., piperazine and pyrimidine groups) can optimize tumor-targeting efficacy. In contrast, N-[4-(dipropylsulfamoyl)phenyl]benzamide lacks such extended pharmacophores, suggesting narrower therapeutic applications but simpler synthesis .
Physical and Spectral Properties
Table 1 compares key data from structurally related compounds:
*Estimated based on analogous reactions in .
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